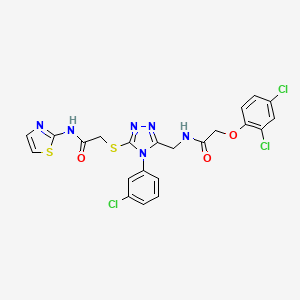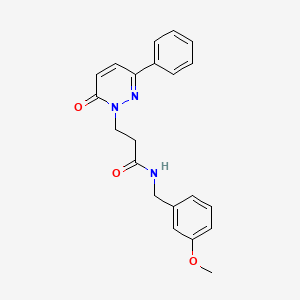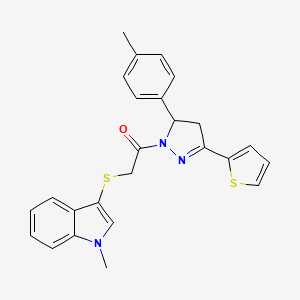![molecular formula C21H18ClN3O4 B11209898 N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11209898.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and a dihydropyridazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Dihydropyridazinone Ring: This involves the reaction of hydrazine with a suitable diketone to form the dihydropyridazinone core.
Coupling Reactions: The benzodioxole and dihydropyridazinone intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the dihydropyridazinone ring, potentially converting it to a dihydropyridazine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the dihydropyridazinone ring.
Substitution: Substituted derivatives of the chlorophenyl group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through interactions with cellular proteins. It may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety can interact with DNA, while the dihydropyridazinone ring may inhibit key signaling pathways in cancer cells.
類似化合物との比較
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
特性
分子式 |
C21H18ClN3O4 |
|---|---|
分子量 |
411.8 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propanamide |
InChI |
InChI=1S/C21H18ClN3O4/c22-16-4-2-15(3-5-16)17-6-8-21(27)25(24-17)10-9-20(26)23-12-14-1-7-18-19(11-14)29-13-28-18/h1-8,11H,9-10,12-13H2,(H,23,26) |
InChIキー |
YVZXWGBWGXDEHM-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11209817.png)
![1-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209835.png)
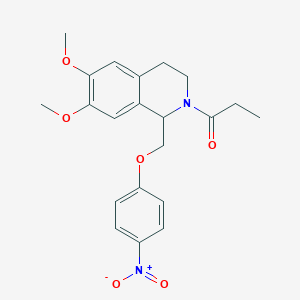
![N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11209862.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B11209864.png)
![1,4-Dihydro-N-methyl-N-(3-methylphenyl)-4-oxo-3-[(4-phenyl-1-piperazinyl)carbonyl]-6-quinolinesulfonamide](/img/structure/B11209867.png)
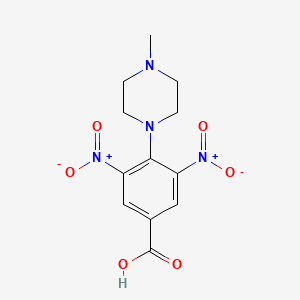
![3-(4-ethoxyphenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11209882.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B11209885.png)
![N-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209889.png)
